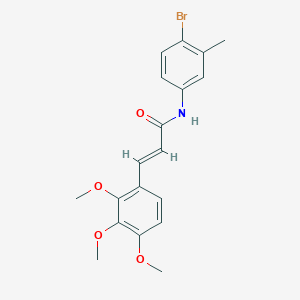

N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated acrylamides typically involves the reaction of a brominated aniline with acryloyl chloride. For example, N-(4-bromophenyl)-2-methacrylamide (BrPMAAm) was synthesized by reacting 4-bromoaniline with methacryloyl chloride in the presence of triethylamine at low temperatures . Similarly, N-(2-bromo-4-methoxyphenyl)acrylamide was obtained by acylation of 2-bromo-4-methoxyaniline with acryloyl chloride, yielding a high product yield . These methods suggest that the synthesis of N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide would likely follow a similar acylation pathway.

Molecular Structure Analysis

The molecular structure of brominated acrylamides is characterized using spectroscopic methods such as FTIR, 1H-NMR, and 13C-NMR . These techniques help confirm the structure of the synthesized compounds and are essential for determining the composition and sequence of monomer units in copolymers.

Chemical Reactions Analysis

Brominated acrylamides can undergo various chemical reactions, including polymerization and copolymerization. For instance, copolymers of N-(4-bromophenyl)-2-methacrylamide with other monomers have been synthesized using free radical polymerization . The reactivity ratios of the monomers are determined to understand the copolymer composition. Additionally, N-bromoderivatives of polyacrylamide gels have been used as oxidizing reagents to convert alcohols to carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acrylamides include solubility in various solvents, thermal properties, and antimicrobial activity. The solubility of these compounds in methanol-ethanol solutions has been studied, and equations such as the Buchowski-Ksiazczak λh equation have been used to regress the solubility data . Thermal properties such as glass transition temperature and thermal decomposition stages are analyzed using TGA and DSC . Moreover, some brominated acrylamides exhibit promising antibacterial and antifungal activities, which have been evaluated against various microorganisms .

Scientific Research Applications

Polymerization and Monomer Synthesis

- N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is used in polymerization reactions. Studies have focused on understanding its solid-liquid equilibrium, which is crucial for product and process design in industrial applications. Solubility data in various solvent compositions and temperatures have been analyzed, providing insights for its application in polymer science (Yao, Li, Luo, & Liu, 2010).

Corrosion Inhibition

- Acrylamide derivatives, including those similar to N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide, have been researched for their potential as corrosion inhibitors. For instance, studies have shown effectiveness in inhibiting copper corrosion in nitric acid solutions, indicating potential industrial applications (Abu-Rayyan et al., 2022).

Photocrosslinking Properties

- Research on the photocrosslinking properties of polymers derived from acrylamide derivatives has been conducted. This includes studies on the stability and behavior of these polymers under UV light, highlighting their potential in photoresist materials and other light-sensitive applications (Selvam, Babu, & Nanjundan, 2005).

Antipathogenic Activity

- Acrylamide derivatives have been studied for their antipathogenic activities, particularly against bacterial strains capable of forming biofilms. These studies suggest the potential of these compounds in developing new antimicrobial agents with antibiofilm properties, which is significant for medical and industrial applications (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Evaluation

- There has been research into the anticancer properties of compounds structurally similar to N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide. Some studies focus on the design, synthesis, and evaluation of these compounds against various cancer cell lines, indicating a potential avenue for cancer treatment research (Ravinaik et al., 2021).

properties

IUPAC Name |

(E)-N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO4/c1-12-11-14(7-8-15(12)20)21-17(22)10-6-13-5-9-16(23-2)19(25-4)18(13)24-3/h5-11H,1-4H3,(H,21,22)/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCQUTVGQMKKEZ-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide](/img/structure/B3003303.png)

![[(2,4,5-Trimethylphenyl)sulfonyl]piperidine](/img/structure/B3003308.png)

![1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3003309.png)

![2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3003314.png)

![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3003316.png)

![(E)-1-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B3003322.png)